

# Spectroscopic Characterization of (S)-3-Bromo-1-methyl-pyrrolidine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-3-Bromo-1-methyl-pyrrolidine

Cat. No.: B7931392

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral synthetic precursor, **(S)-3-Bromo-1-methyl-pyrrolidine**. Due to the limited availability of public experimental spectra for this specific enantiomer, this document focuses on predicted spectroscopic data and established analytical methodologies. It serves as a valuable resource for researchers utilizing this compound in drug discovery and development, offering insights into its structural confirmation and purity assessment.

## Chemical Structure and Properties

**(S)-3-Bromo-1-methyl-pyrrolidine** is a substituted pyrrolidine with a stereocenter at the C3 position. The bromine atom's presence makes it a versatile intermediate for introducing various functional groups via nucleophilic substitution.<sup>[1]</sup>

Property	Value
Molecular Formula	C <sub>5</sub> H <sub>10</sub> BrN
Molecular Weight	164.04 g/mol <sup>[1][2][3]</sup>
CAS Number	10603-45-9 (for racemate) <sup>[2]</sup>
Appearance	Reported as a liquid <sup>[3][4]</sup>

## Predicted Spectroscopic Data

While experimental spectra are not readily available in public databases, predicted data provides a foundational understanding for the spectroscopic characterization of **(S)-3-Bromo-1-methyl-pyrrolidine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.<sup>[1]</sup> The predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for 3-Bromo-1-methyl-pyrrolidine are presented below. These values are estimations and may vary depending on the solvent and experimental conditions.<sup>[1]</sup>

Table 1: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Data for 3-Bromo-1-methyl-pyrrolidine<sup>[1]</sup>

<sup>1</sup> H NMR		<sup>13</sup> C NMR	
Proton Assignment	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Carbon Assignment
N-CH <sub>3</sub>	2.3 - 2.5	Singlet (s)	N-CH <sub>3</sub>
H2, H5 (CH <sub>2</sub> )	2.5 - 3.2	Multiplet (m)	C2, C5
H4 (CH <sub>2</sub> )	2.0 - 2.8	Multiplet (m)	C4
H3 (CHBr)	4.0 - 4.5	Multiplet (m)	C3

Note: The carbon atom bonded to the electronegative bromine atom (C3) is expected to be significantly deshielded and appear at a lower field compared to the other ring carbons.<sup>[1]</sup>

## Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound.<sup>[1]</sup> For **(S)-3-Bromo-1-methyl-pyrrolidine**, the presence of bromine is a key distinguishing feature due to its characteristic isotopic pattern (<sup>79</sup>Br and <sup>81</sup>Br in an approximate 1:1 ratio).<sup>[1]</sup>

Table 2: Predicted ESI-MS Data for 3-Bromo-1-methyl-pyrrolidine<sup>[1]</sup>

Ion	Calculated m/z ([M+H] <sup>+</sup> for <sup>79</sup> Br)	Calculated m/z ([M+H] <sup>+</sup> for <sup>81</sup> Br)	Expected Relative Intensity
[C <sub>5</sub> H <sub>11</sub> BrN] <sup>+</sup>	164.0075	166.0055	~1:1

Note: These values represent the protonated molecule. Fragmentation ions would also be observed in the mass spectrum.[\[1\]](#)

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.[\[5\]](#)[\[6\]](#) For **(S)-3-Bromo-1-methyl-pyrrolidine**, the IR spectrum is expected to exhibit the following key features:

- C-H stretching: Absorptions from the methyl and pyrrolidine ring methylene groups are expected in the range of 2850–2960 cm<sup>-1</sup>.[\[6\]](#)
- Absence of N-H stretching: As a tertiary amine, there will be no N-H stretching bands, which are typically found between 3300-3500 cm<sup>-1</sup>.[\[1\]](#)
- C-N stretching: This absorption is expected to be present.
- C-Br stretching: This absorption will also be present in the fingerprint region.

## Experimental Protocols

The following are detailed methodologies for acquiring spectroscopic data for small organic molecules like **(S)-3-Bromo-1-methyl-pyrrolidine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, D<sub>2</sub>O, DMSO-d<sub>6</sub>) in an NMR tube.[\[7\]](#) The choice of solvent is critical as it can influence chemical shifts.
- Data Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a high-field NMR spectrometer. For a more detailed structural analysis, 2D NMR experiments such as COSY (Correlation

Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[\[1\]](#)

- **Data Processing:** Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
- **Analysis:** Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.[\[7\]](#) Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

## Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or water.[\[8\]](#) Further dilution may be necessary to achieve an optimal concentration for analysis.[\[8\]](#)
- **Data Acquisition:** Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[\[9\]](#)[\[10\]](#) Acquire the mass spectrum over a suitable mass range. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination to confirm the elemental composition.[\[1\]](#)
- **Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information. For compounds containing bromine, verify the characteristic isotopic pattern.[\[1\]](#)

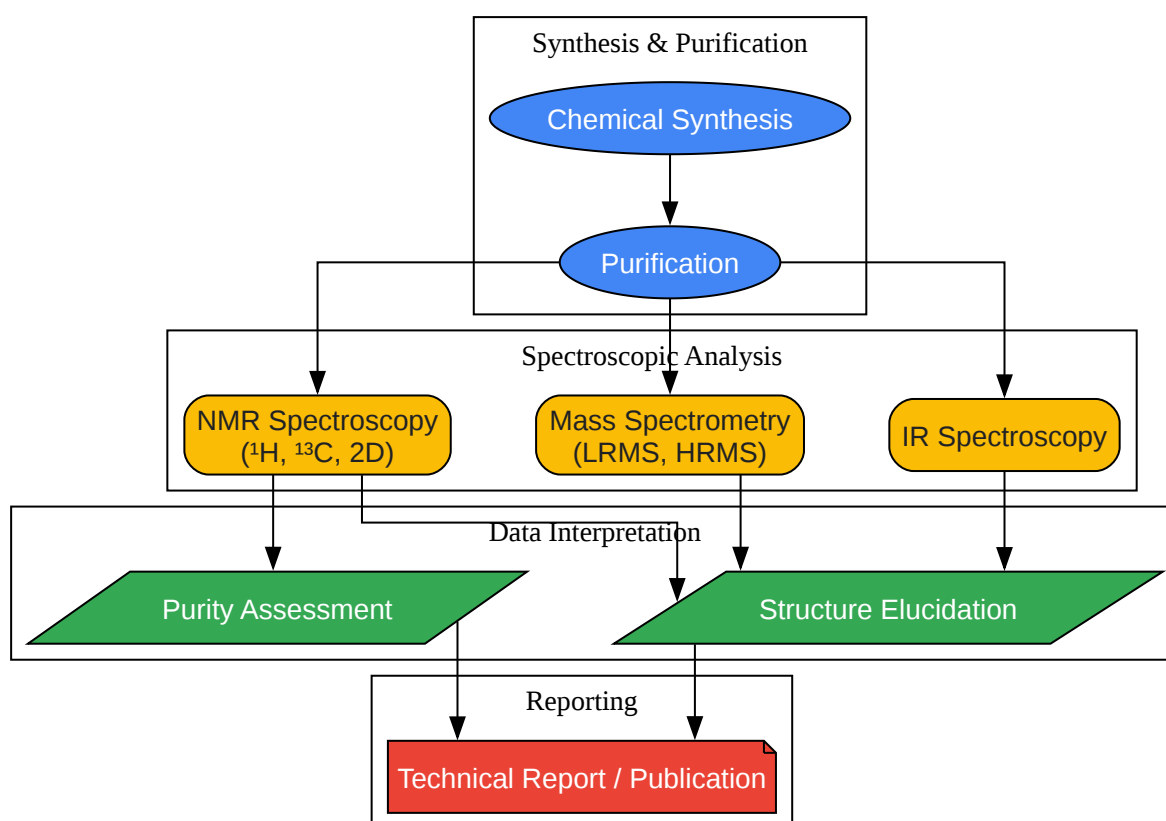
## Infrared (IR) Spectroscopy

- **Sample Preparation (for liquids):** Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
- **Sample Preparation (for solids):** Dissolve the solid sample in a volatile solvent, deposit the solution onto a salt plate, and allow the solvent to evaporate, leaving a thin film of the solid.[\[11\]](#)
- **Data Acquisition:** Place the sample holder in the IR spectrometer and acquire the spectrum.

- Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule by comparing the spectrum to correlation charts.[5][6]

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide provides a framework for the spectroscopic characterization of **(S)-3-Bromo-1-methyl-pyrrolidine**. While experimental data is currently scarce in the public domain, the predicted data and established protocols outlined here offer a robust starting point for researchers in the field.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-BROMO-1-(TRIISOPROPYLSILYL)PYRROLE(87630-36-2) 1H NMR spectrum [chemicalbook.com]
- 2. 3-Bromo-1-methylpyrrolidine | 10603-45-9 | Benchchem [benchchem.com]
- 3. 3-Bromo-1-methylpyrrolidine 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. PubChemLite - 3-bromo-1-methylpyrrolidin-2-one (C<sub>5</sub>H<sub>8</sub>BrNO) [pubchemlite.lcsb.uni.lu]
- 6. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. cymitquimica.com [cymitquimica.com]
- 9. Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- [webbook.nist.gov]
- 11. 3-broMo-1-Methylpyrrolidin-2-one synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of (S)-3-Bromo-1-methyl-pyrrolidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7931392#spectroscopic-data-nmr-ir-ms-of-s-3-bromo-1-methyl-pyrrolidine]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)